Cas no 2228172-29-8 (2-1-({(tert-butoxy)carbonylamino}methyl)cyclopropyl-2-methoxyacetic acid)
2-1-({(tert-butoxy)carbonylamino}methyl)cyclopropyl-2-methoxyacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-1-({(tert-butoxy)carbonylamino}methyl)cyclopropyl-2-methoxyacetic acid
- 2228172-29-8
- 2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-2-methoxyacetic acid
- EN300-1883343
-
- Inchi: 1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(5-6-12)8(17-4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)
- InChI Key: UXVKLTWWCVZIJM-UHFFFAOYSA-N
- SMILES: O(C)C(C(=O)O)C1(CNC(=O)OC(C)(C)C)CC1
Computed Properties
- Exact Mass: 259.14197277g/mol
- Monoisotopic Mass: 259.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 84.9Ų
2-1-({(tert-butoxy)carbonylamino}methyl)cyclopropyl-2-methoxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1883343-1g |
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-2-methoxyacetic acid |
2228172-29-8 | 1g |
$1643.0 | 2023-09-18 | ||
| Enamine | EN300-1883343-5g |
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-2-methoxyacetic acid |
2228172-29-8 | 5g |
$4764.0 | 2023-09-18 | ||
| Enamine | EN300-1883343-10g |
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-2-methoxyacetic acid |
2228172-29-8 | 10g |
$7065.0 | 2023-09-18 | ||
| Enamine | EN300-1883343-0.05g |
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-2-methoxyacetic acid |
2228172-29-8 | 0.05g |
$1381.0 | 2023-09-18 | ||
| Enamine | EN300-1883343-0.1g |
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-2-methoxyacetic acid |
2228172-29-8 | 0.1g |
$1447.0 | 2023-09-18 | ||
| Enamine | EN300-1883343-0.25g |
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-2-methoxyacetic acid |
2228172-29-8 | 0.25g |
$1513.0 | 2023-09-18 | ||
| Enamine | EN300-1883343-0.5g |
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-2-methoxyacetic acid |
2228172-29-8 | 0.5g |
$1577.0 | 2023-09-18 | ||
| Enamine | EN300-1883343-1.0g |
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-2-methoxyacetic acid |
2228172-29-8 | 1g |
$1643.0 | 2023-06-01 | ||
| Enamine | EN300-1883343-2.5g |
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-2-methoxyacetic acid |
2228172-29-8 | 2.5g |
$3220.0 | 2023-09-18 | ||
| Enamine | EN300-1883343-5.0g |
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-2-methoxyacetic acid |
2228172-29-8 | 5g |
$4764.0 | 2023-06-01 |
2-1-({(tert-butoxy)carbonylamino}methyl)cyclopropyl-2-methoxyacetic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 2-1-({(tert-butoxy)carbonylamino}methyl)cyclopropyl-2-methoxyacetic acid
2-1-({(tert-butoxy)carbonylamino}methyl)cyclopropyl-2-methoxyacetic Acid
2-1-({(tert-butoxy)carbonylamino}methyl)cyclopropyl-2-methoxyacetic acid is a highly specialized organic compound with the CAS number 2228172-29-8. This compound belongs to the class of amino acids, specifically featuring a cyclopropane ring and a methoxy group. Its structure is characterized by a cyclopropyl group attached to a methylene unit, which is further connected to an amino acid moiety. The presence of the tert-butoxy carbonyl (Boc) group indicates that this compound is likely used as a protected intermediate in peptide synthesis or other organic chemical reactions.
The compound's structure can be broken down into key components: the cyclopropyl ring, the methoxy group, and the Boc-amino acid fragment. The cyclopropyl ring introduces strain into the molecule, which can influence its reactivity and stability. The methoxy group adds electron-donating properties, potentially enhancing solubility and reactivity in certain conditions. The Boc group serves as a protecting group for the amino acid, ensuring that the amine remains inert during synthesis steps until deprotection is desired.
Recent studies have highlighted the importance of such compounds in drug discovery and development. For instance, cyclopropane-containing molecules have been shown to exhibit unique pharmacokinetic properties, making them valuable in medicinal chemistry. Additionally, the use of Boc protection has become a standard practice in peptide synthesis due to its ease of removal under mild acidic conditions.
One of the most notable applications of 2-1-({(tert-butoxy)carbonylamino}methyl)cyclopropyl-2-methoxyacetic acid is in the synthesis of bioactive peptides. By incorporating this compound into peptide chains, researchers can investigate its effects on protein-protein interactions, enzyme activity, and cellular signaling pathways. Recent advancements in solid-phase peptide synthesis (SPPS) have further enhanced the efficiency and scalability of producing such compounds.
The methoxy group in this compound plays a critical role in modulating its physical and chemical properties. For example, it increases lipophilicity, which can improve membrane permeability and bioavailability when incorporated into drug candidates. Furthermore, the cyclopropyl ring introduces steric hindrance, which can influence binding affinity to target proteins or enzymes.
From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as NMR, IR, and MS. These methods provide insights into its molecular structure, purity, and stability under different conditions. Recent developments in high-resolution mass spectrometry have enabled precise determination of molecular weights and confirmation of structural integrity.
In terms of synthesis, this compound is typically prepared via multi-step reactions involving alkylation or coupling chemistry. The use of coupling agents like HATU or EDC facilitates efficient bond formation between the amino acid fragment and the cyclopropyl moiety. Post-synthesis purification often involves chromatographic techniques such as reverse-phase HPLC, ensuring high-purity product for downstream applications.
Looking ahead, compounds like 2-1-({(tert-butoxy)carbonylamino}methyl)cyclopropyl-2-methoxyacetic acid are expected to play pivotal roles in developing novel therapeutics targeting complex diseases such as cancer and neurodegenerative disorders. Their unique structural features make them ideal candidates for exploring new chemical space and discovering innovative drug leads.
In conclusion, this compound represents a significant advancement in organic chemistry and medicinal research. Its combination of functional groups offers versatility in application while maintaining stability during synthesis processes. As research continues to uncover new potential uses for such molecules, their importance in modern drug discovery will undoubtedly grow.
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